

Introduction to Bioorthogonal Click Chemistry

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Compound of Interest

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Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with or being influenced by native biochemical processes.[1][2] Coined by Carolyn R. Bertozzi in 2003, this field has revolutionized the study of biomolecules such as glycans, proteins, and lipids in real time and in their natural environments.[1][3][4] The central tenet of bioorthogonal chemistry is the use of functional groups that are abiotic and therefore do not interact with the complex milieu of a living cell.[3][5] This allows for the precise chemical labeling and manipulation of biomolecules in their native context.[3]

The concept of bioorthogonal chemistry is closely related to "click chemistry," a term introduced by K. Barry Sharpless. Click chemistry describes reactions that are high-yield, modular, and create only inoffensive byproducts.[6] Bioorthogonal reactions can be considered a subset of click chemistry that meets the stringent requirements of biocompatibility.[1] For their pioneering work in this field, Carolyn R. Bertozzi, Morten Meldal, and K. Barry Sharpless were awarded the 2022 Nobel Prize in Chemistry.[1][6]

To be considered bioorthogonal, a reaction must satisfy several key criteria:[4]

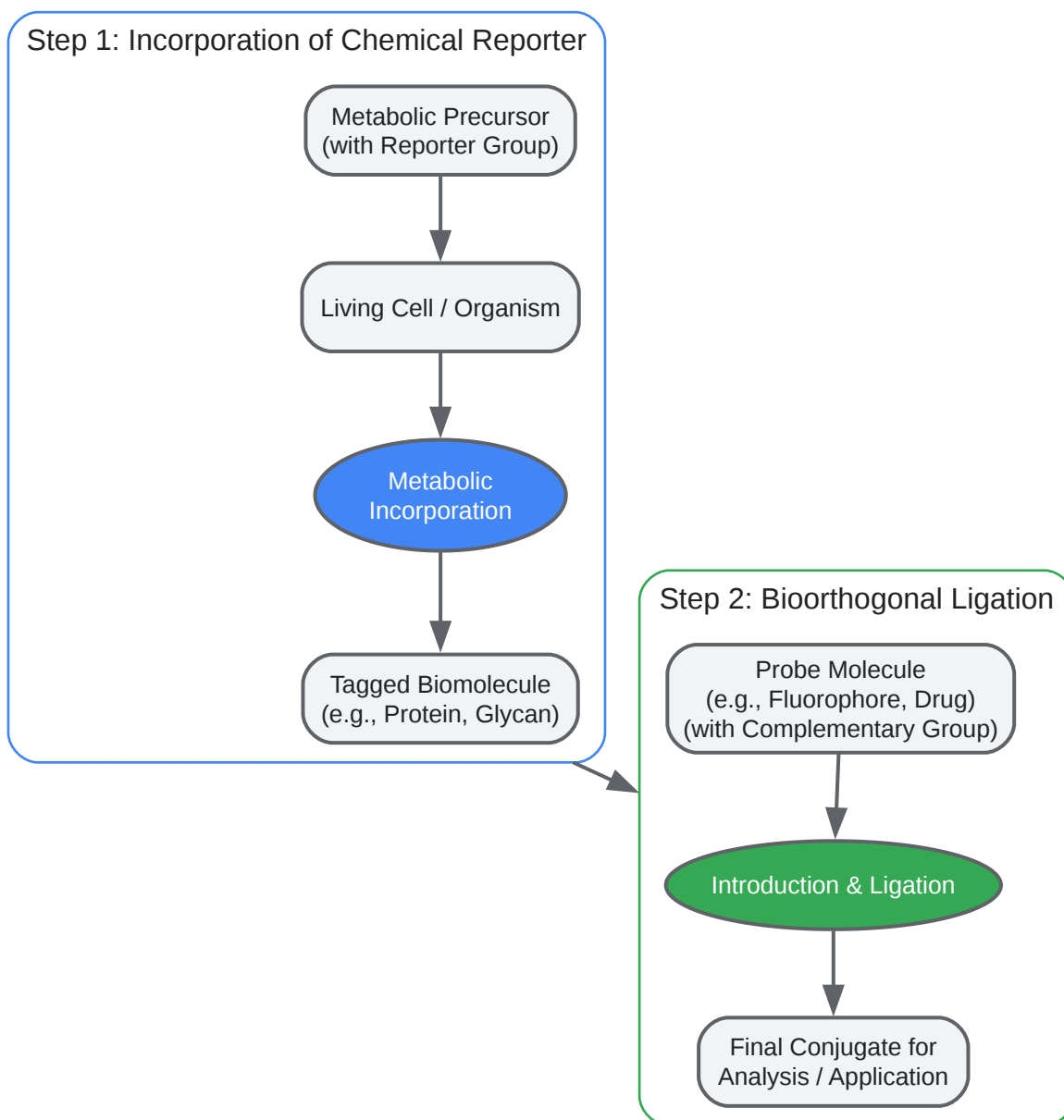
- **Selectivity:** The reacting partners must react exclusively with each other, ignoring all other biological functional groups.[2][4]
- **Biocompatibility:** The reactants, catalyst (if any), and the resulting linkage must be non-toxic and not perturb the biological system under study.[2]
- **Kinetics:** The reaction must proceed at a reasonable rate at physiological temperatures and concentrations.[2][4]

- **Stability:** The resulting covalent bond must be stable in the aqueous, reductive environment of the cell.

A typical bioorthogonal labeling experiment follows a two-step workflow:

- **Incorporation of a chemical reporter:** A biomolecule of interest is tagged with a bioorthogonal functional group (the reporter). This can be achieved through metabolic labeling, where a precursor containing the reporter is fed to cells and incorporated into biomolecules, or through genetic code expansion.
- **Bioorthogonal ligation:** A probe molecule containing the complementary bioorthogonal functional group is introduced. This probe can be a fluorophore for imaging, a drug molecule for targeted delivery, or an affinity tag for purification. The probe then reacts specifically with the reporter-tagged biomolecule.

Below is a diagram illustrating the general workflow of a bioorthogonal labeling experiment.



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General workflow of a bioorthogonal labeling experiment.

Key Bioorthogonal Reactions

Several reactions have been developed that meet the stringent criteria for bioorthogonality. The most prominent among them are the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction, also known as the tetrazine ligation.

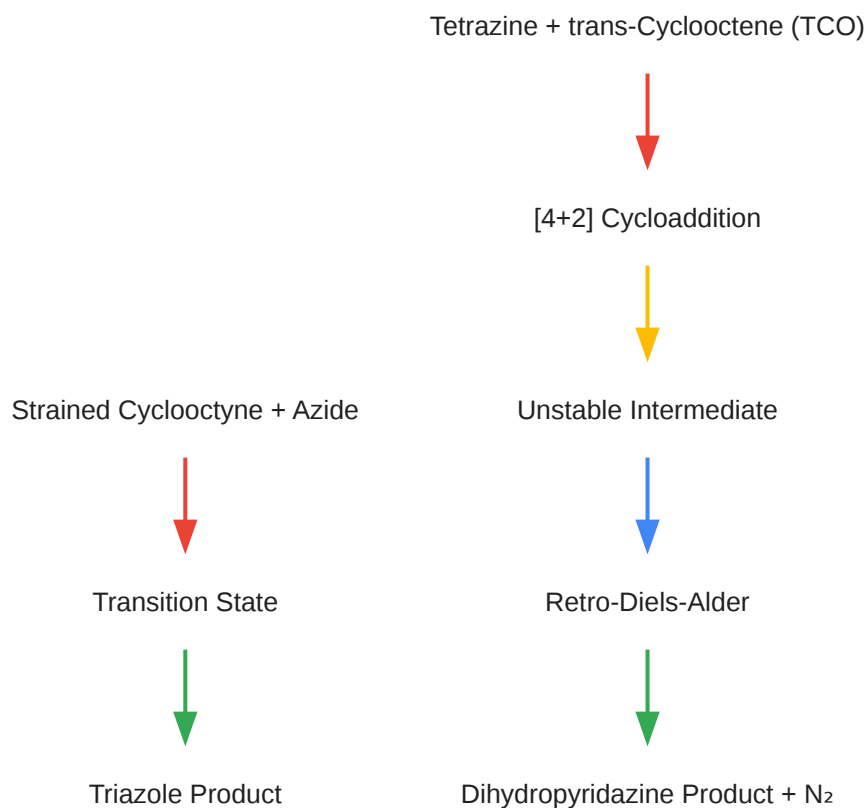
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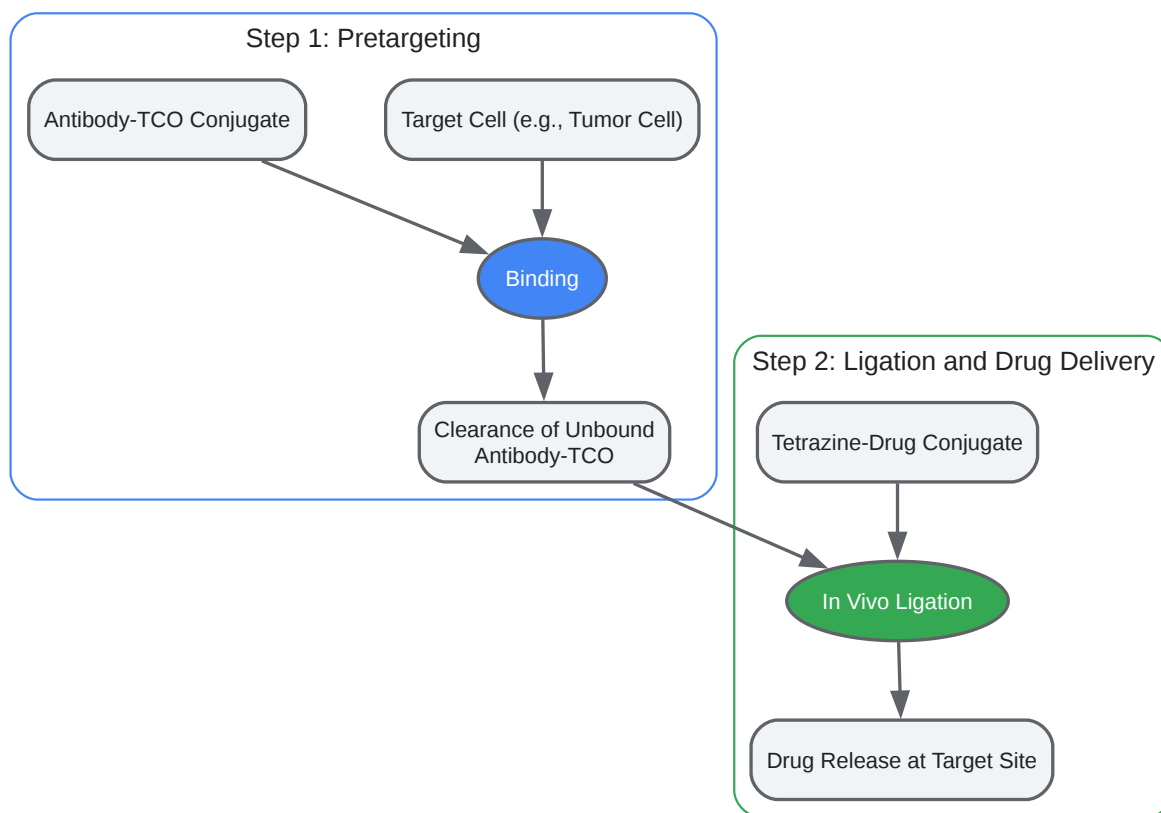
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

The azide functional group is an ideal chemical reporter due to its small size, metabolic stability, and near-complete absence in biological systems.^[1] While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient click reaction, the toxicity of the copper catalyst precludes its use in living organisms.^{[1][5]}

SPAAC, developed by Carolyn Bertozzi's group, circumvents this limitation by using a strained cyclooctyne.^[1] The ring strain of the cyclooctyne provides the necessary activation energy for the reaction to proceed rapidly with an azide without the need for a catalyst.^{[1][7]} This reaction is a cornerstone of bioorthogonal chemistry, enabling the labeling of biomolecules in living cells.^[1]

The mechanism of SPAAC is a concerted 1,3-dipolar cycloaddition, where the azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) to form a stable triazole linkage.^[8]





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